![molecular formula C17H16N2O2S2 B2520224 3-(2-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 136386-73-7](/img/structure/B2520224.png)

3-(2-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

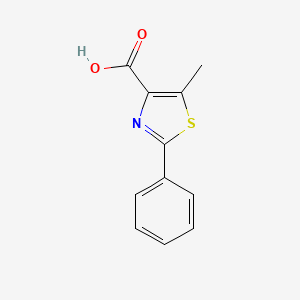

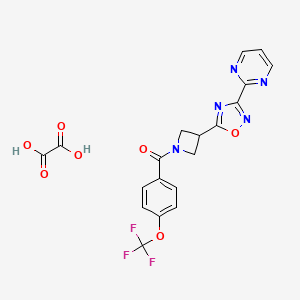

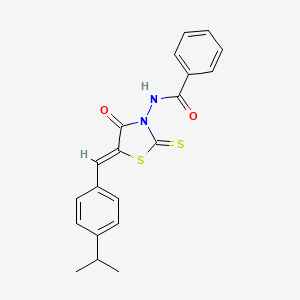

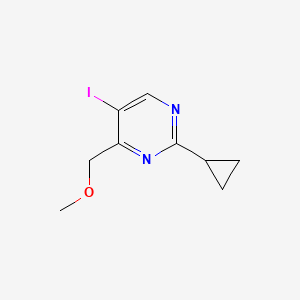

The compound "3-(2-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H- benzothiolo[2,3-d]pyrimidin-4-one" is a heterocyclic molecule that appears to be related to a class of compounds with a pyrimidine nucleus, which are known for a wide spectrum of biological activities. These activities include antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties .

Synthesis Analysis

The synthesis of related sulfanyl pyrimidin-4(3H)-one derivatives has been reported using simple and efficient methods. For instance, the reaction of compounds with phenacyl bromide derivatives leads to the formation of various substituted sulfanyl pyrimidin-4(3H)-ones . Additionally, a regioselective synthesis approach has been developed for 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, which could be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of similar sulfanylidene tetrahydropyrimidine derivatives has been studied, revealing that the reduced pyrimidine ring can adopt conformations intermediate between boat, screw-boat, and twist-boat forms. Hydrogen bonding, such as N-H...O and N-H...S, plays a significant role in the molecular arrangement, forming ribbons containing alternating rings in the crystal structure .

Chemical Reactions Analysis

The reactivity of the pyrimidin-4(3H)-one core has been explored through various chemical reactions. For example, benzylation and nitrosation reactions have been performed on 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, leading to the formation of benzylated and nitrosated derivatives. These reactions demonstrate the versatility of the pyrimidin-4(3H)-one scaffold in undergoing chemical modifications .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3-(2-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H- benzothiolo[2,3-d]pyrimidin-4-one" are not detailed in the provided papers, the properties of related compounds can offer some insights. The solubility, melting points, and stability of these compounds are likely influenced by the substituents on the pyrimidine ring and the presence of the sulfanyl group. The crystallographic studies suggest that these compounds can form stable crystalline structures with specific hydrogen bonding patterns .

科学的研究の応用

Crystal Structure Analysis and Molecular Interactions

The structural analysis of related compounds provides insights into the interactions and packing within crystal structures, essential for understanding drug-receptor interactions and the development of pharmaceuticals. For example, the analysis of bosentan monohydrate revealed a U-shaped channel around a chain of twisted pyrimidine rings, stabilized by hydrogen bonds and weak intermolecular interactions, essential for drug design strategies (Kaur et al., 2012).

Synthetic Routes and Chemical Properties

The synthesis of sulfanylidene-tetrahydropyrimidine derivatives, through acid-catalysed cyclocondensation, highlights methods for creating compounds with potential therapeutic applications. Such synthetic pathways are critical for developing new drugs with enhanced efficacy and reduced side effects (Sarojini et al., 2015).

Antifolate and Antitumor Activities

Compounds structurally related to the queried chemical have been evaluated as potential inhibitors of thymidylate synthase (TS) and as antitumor agents. Their design, aiming to interfere with folate metabolism in cancer cells, represents a significant area of cancer chemotherapy research. The study of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, for instance, has contributed to identifying potent inhibitors of human TS, offering a foundation for developing new antitumor therapies (Gangjee et al., 1996).

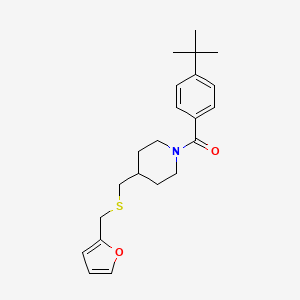

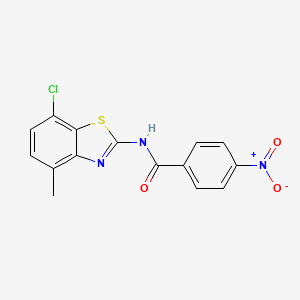

Design and Synthesis of Anti-Inflammatory and Analgesic Agents

The creation of novel heterocyclic compounds derived from pyrimidines, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, underscores the potential of such compounds in developing new treatments for inflammation-related disorders. This approach involves innovative chemical synthesis and biological evaluation, demonstrating the therapeutic potential of pyrimidine derivatives (Abu‐Hashem et al., 2020).

Regioselective Synthesis and Chemical Modification

Research on the regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones illustrates the chemical versatility of pyrimidine derivatives. This work not only adds to the chemical knowledge of pyrimidine modifications but also opens new avenues for creating molecules with specific biological activities, useful in various scientific and pharmaceutical applications (Santos et al., 2015).

特性

IUPAC Name |

3-(2-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S2/c1-21-12-8-4-3-7-11(12)19-16(20)14-10-6-2-5-9-13(10)23-15(14)18-17(19)22/h3-4,7-8H,2,5-6,9H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRGYMSPDDGBEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)C3=C(NC2=S)SC4=C3CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2520144.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2520146.png)

![7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2520149.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2520151.png)

![2-(4-Chlorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2520152.png)

![Methyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine-2-carboxylate](/img/structure/B2520154.png)

![3-((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2520157.png)

![Ethyl 4-fluoro-3-{[(4-fluorophenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2520163.png)